molecular formula C11H14BrNO B2870286 2-bromo-N-(2-methylphenyl)butanamide CAS No. 311316-64-0

2-bromo-N-(2-methylphenyl)butanamide

Cat. No.: B2870286
CAS No.: 311316-64-0
M. Wt: 256.143
InChI Key: UKPMVBQRESJJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2-methylphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative of butanamide, where the bromine atom is attached to the second carbon of the butanamide chain, and the amide nitrogen is bonded to a 2-methylphenyl group

Scientific Research Applications

2-Bromo-N-(2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid . The flash point is not applicable . It is recommended to avoid formation of dust and aerosols, and to use non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methylphenyl)butanamide typically involves the bromination of N-(2-methylphenyl)butanamide. One common method is to react N-(2-methylphenyl)butanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-(2-methylphenyl)butanamide derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of N-(2-methylphenyl)butanamine or 2-methylphenylbutanol.

    Oxidation: Formation of 2-methylphenylbutanoic acid or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading

Properties

IUPAC Name

2-bromo-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9(12)11(14)13-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMVBQRESJJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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